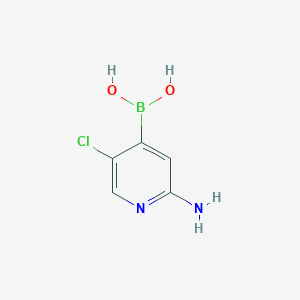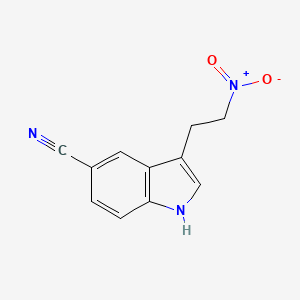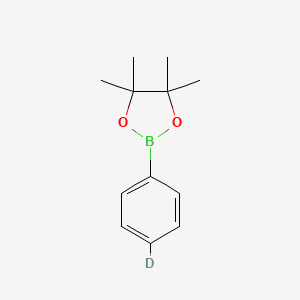
2-Amino-5-chloropyridin-4-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chloropyridin-4-ylboronic acid is an organoboron compound with the molecular formula C5H6BClN2O2. It is a derivative of pyridine, featuring both an amino group and a boronic acid group, which makes it a versatile intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and materials science due to its unique reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridin-4-ylboronic acid typically involves the borylation of 2-Amino-5-chloropyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Amino-5-chloropyridin-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols, often in polar solvents like DMF or DMSO.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenolic compounds.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Amino-5-chloropyridin-4-ylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Amino-5-chloropyridin-4-ylboronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the amino and boronic acid groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
2-Amino-5-chloropyridin-4-ylboronic acid can be compared with other boronic acids and pyridine derivatives:
2-Amino-5-chloropyridine: Lacks the boronic acid group, making it less versatile in coupling reactions.
Phenylboronic Acid: Does not have the amino and chloro substituents, limiting its reactivity in certain contexts.
4-Pyridylboronic Acid: Similar in structure but lacks the amino and chloro groups, affecting its chemical behavior and applications.
Conclusion
This compound is a valuable compound in various fields of research and industry due to its unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in drug discovery, materials science, and organic synthesis make it an important tool for scientists and researchers.
特性
分子式 |
C5H6BClN2O2 |
|---|---|
分子量 |
172.38 g/mol |
IUPAC名 |
(2-amino-5-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H,(H2,8,9) |
InChIキー |
ZUIKTKPSFDZYIX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1Cl)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)


![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)


![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)



